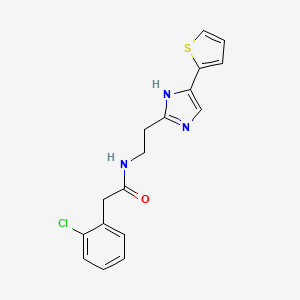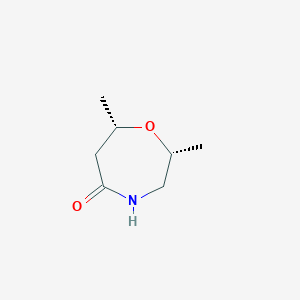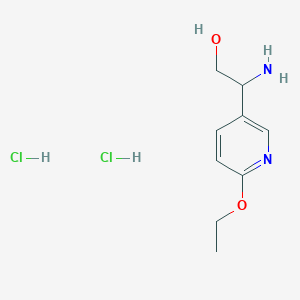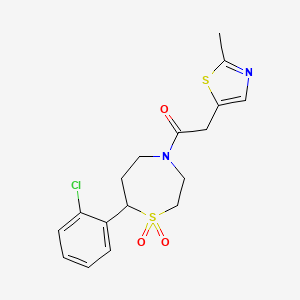![molecular formula C20H18N2O2S B2571167 N-(4,5-二氢萘[1,2-d]噻唑-2-基)-3-苯氧基丙酰胺 CAS No. 392249-60-4](/img/structure/B2571167.png)
N-(4,5-二氢萘[1,2-d]噻唑-2-基)-3-苯氧基丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide is a synthetic organic compound that belongs to the class of thiazole derivatives
科学研究应用
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, particularly against drug-resistant strains of bacteria.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
“N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide” is a thiazole derivative. Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen . Thiazole derivatives have been reported with a variety of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, antitubercular, antiplasmodial, antiallergic, anti-inflammatory, antipsychotropic, and antiarthritic .
The exact mechanism of action would depend on the specific functional groups present in the molecule and their interactions with biological targets. For example, some thiazole derivatives have been found to disrupt mycobacterial energetics .
生化分析
Biochemical Properties
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to affect the energetics of Mycobacterium tuberculosis by disrupting the proton motive force and ATP synthesis . It interacts with efflux pumps, which are proteins that transport various molecules across cellular membranes, thereby inhibiting the efflux of drugs and enhancing their efficacy . The nature of these interactions involves binding to the active sites of these proteins, leading to inhibition of their function.
Cellular Effects
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism . This compound has shown potential in altering the function of cells by inhibiting the growth of Mycobacterium tuberculosis, thereby demonstrating its antimicrobial properties . Additionally, it has been reported to have cytotoxic effects on certain cell lines, indicating its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of action of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide involves its binding interactions with biomolecules. This compound binds to the active sites of efflux pumps, inhibiting their function and leading to an accumulation of drugs within the cells . It also affects the synthesis of ATP by disrupting the proton motive force, which is essential for ATP production in cells . These interactions result in the inhibition of cellular processes that are crucial for the survival and growth of Mycobacterium tuberculosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of Mycobacterium tuberculosis growth, indicating its potential for prolonged therapeutic use .
Dosage Effects in Animal Models
The effects of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit the growth of Mycobacterium tuberculosis without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for cellular metabolism, leading to changes in metabolic flux and metabolite levels . This compound has been shown to affect the energetics of Mycobacterium tuberculosis by disrupting the synthesis of ATP, which is a key energy source for cellular processes . These interactions highlight the potential of this compound to modulate metabolic pathways and influence cellular function.
Transport and Distribution
The transport and distribution of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide within cells and tissues are mediated by various transporters and binding proteins. This compound is transported across cellular membranes by efflux pumps, which play a crucial role in its distribution and localization within cells . The interactions with these transporters influence the accumulation and localization of the compound, thereby affecting its biological activity and efficacy .
Subcellular Localization
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide exhibits specific subcellular localization, which is essential for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of this compound influences its interactions with biomolecules and its overall biological activity, highlighting the importance of understanding its distribution within cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide typically involves the condensation of 4,5-dihydronaphtho[1,2-d]thiazole with 3-phenoxypropanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted derivatives.
相似化合物的比较
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound is structurally similar and has been studied for its antimicrobial properties.
4,5-Dihydronaphtho[1,2-d][1,3]thiazol-2-yl diethyldithiocarbamate:
Uniqueness
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide stands out due to its unique combination of a thiazole ring and a phenoxypropanamide moiety, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c23-18(12-13-24-15-7-2-1-3-8-15)21-20-22-19-16-9-5-4-6-14(16)10-11-17(19)25-20/h1-9H,10-13H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLPQPUQLYBJAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2571084.png)
![2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B2571089.png)
![(2E)-2-(BENZENESULFONYL)-3-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-3-[(3,5-DIMETHYLPHENYL)AMINO]PROP-2-ENENITRILE](/img/structure/B2571090.png)
![N-(1-cyanocyclohexyl)-2-[(1,2-dihydroacenaphthylen-5-yl)amino]-N-methylacetamide](/img/structure/B2571093.png)
![1-(4-Fluorophenyl)-3-[(2-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B2571094.png)




![5-(4-benzylpiperidin-1-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2571101.png)


![5-bromo-3-[(4-butoxyphenyl)imino]-1H-indol-2-one](/img/structure/B2571105.png)
![4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride](/img/structure/B2571106.png)
